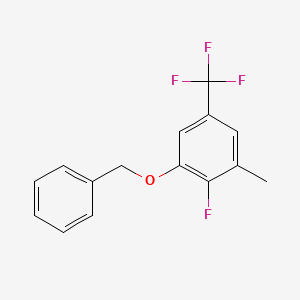
1-(Benzyloxy)-2-fluoro-3-methyl-5-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-2-fluoro-3-methyl-5-(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzyloxy group, a fluorine atom, a methyl group, and a trifluoromethyl group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-(Benzyloxy)-2-fluoro-3-methyl-5-(trifluoromethyl)benzene typically involves several steps, including the introduction of the benzyloxy, fluorine, methyl, and trifluoromethyl groups onto the benzene ring. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions often involve the use of reagents such as sodium benzoate and soda lime to introduce the benzyloxy group.
Electrophilic aromatic substitution: This method is used to introduce the fluorine, methyl, and trifluoromethyl groups onto the benzene ring.
Industrial production methods may involve the use of advanced catalytic processes to achieve higher yields and purity of the compound.
Analyse Chemischer Reaktionen
1-(Benzyloxy)-2-fluoro-3-methyl-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding benzoic acid derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as sodium hydroxide and halogens being used.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-2-fluoro-3-methyl-5-(trifluoromethyl)benzene has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-(Benzyloxy)-2-fluoro-3-methyl-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorine groups are known to be strongly electron-withdrawing, which can influence the compound’s reactivity and interactions with other molecules . These interactions can affect various biochemical pathways and processes, making the compound useful in research and development.
Vergleich Mit ähnlichen Verbindungen
1-(Benzyloxy)-2-fluoro-3-methyl-5-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1,4-Bis(trifluoromethyl)benzene: This compound also contains trifluoromethyl groups but lacks the benzyloxy and fluorine groups, making it less versatile in certain applications.
Benzene, (trifluoromethyl)-: This compound contains a trifluoromethyl group but lacks the other substituents, resulting in different chemical properties and reactivity.
The unique combination of substituents in this compound makes it particularly valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C15H12F4O |
|---|---|
Molekulargewicht |
284.25 g/mol |
IUPAC-Name |
2-fluoro-1-methyl-3-phenylmethoxy-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C15H12F4O/c1-10-7-12(15(17,18)19)8-13(14(10)16)20-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChI-Schlüssel |
YDKYFIAKHCQZJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1F)OCC2=CC=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















